molecular formula C31H43N3O10 B139729 (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate CAS No. 129230-08-6

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate

Cat. No. B139729
M. Wt: 617.7 g/mol
InChI Key: OQXNKIVBKDLXLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate, also known as BTPMC, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. BTPMC is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

The mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of immune and inflammatory responses.

Biochemical And Physiological Effects

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and it has been shown to inhibit the proliferation of cancer cells. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has also been shown to inhibit the production of pro-inflammatory cytokines, and it has been shown to reduce inflammation in animal models. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.

Advantages And Limitations For Lab Experiments

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has several advantages for lab experiments, including its stability and solubility in various solvents. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate is also relatively easy to synthesize using various methods. However, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has some limitations for lab experiments, including its potential toxicity and the need for further studies to understand its mechanism of action.

Future Directions

There are several future directions for the study of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate. One direction is to further investigate its potential as an anti-tumor agent, including its efficacy in animal models and its potential for combination therapy with other anti-tumor agents. Another direction is to investigate its potential as an anti-inflammatory agent, including its efficacy in animal models of inflammation and its potential for use in the treatment of inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate and to identify potential targets for drug development.

Synthesis Methods

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate can be synthesized using various methods, including the reaction of 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine with 2-methylbutyl isocyanate. The reaction is carried out in the presence of a catalyst and a solvent, and the resulting product is purified using column chromatography. Other methods of synthesis include the reaction of 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine with 2-methylbutylamine and the reaction of 1,4-bis(3,4,5-trimethoxybenzoyl)piperazine with 2-methylbutyl chloroformate.

Scientific Research Applications

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been studied extensively for its potential applications in drug development. It has been shown to have antitumor activity, and it has been tested against various cancer cell lines. (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has also been studied for its potential as an anti-inflammatory agent, and it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, (1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate has been studied for its potential as an antiviral agent, and it has been shown to inhibit the replication of several viruses, including HIV-1 and HCV.

properties

CAS RN

129230-08-6

Product Name

(1,4-Bis(3,4,5-trimethoxybenzoyl)-2-piperazinyl)methyl (2-methylbutyl)carbamate

Molecular Formula

C31H43N3O10

Molecular Weight

617.7 g/mol

IUPAC Name

[1,4-bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl N-(2-methylbutyl)carbamate

InChI

InChI=1S/C31H43N3O10/c1-9-19(2)16-32-31(37)44-18-22-17-33(29(35)20-12-23(38-3)27(42-7)24(13-20)39-4)10-11-34(22)30(36)21-14-25(40-5)28(43-8)26(15-21)41-6/h12-15,19,22H,9-11,16-18H2,1-8H3,(H,32,37)

InChI Key

OQXNKIVBKDLXLO-UHFFFAOYSA-N

SMILES

CCC(C)CNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCC(C)CNC(=O)OCC1CN(CCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

synonyms

Carbamic acid, (2-methylbutyl)-, (1,4-bis(3,4,5-trimethoxybenzoyl)-2-p iperazinyl)methyl ester

Origin of Product

United States

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